molecular formula C20H21N3O B3018541 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 514185-14-9

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol

Cat. No.: B3018541
CAS No.: 514185-14-9
M. Wt: 319.408
InChI Key: JGIYPOIEJZBYNH-UHFFFAOYSA-N
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Description

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol is a quinoline derivative characterized by a hydroxyl group at the C8 position and a 4-phenylpiperazine-substituted methyl group at the C5 position. This structural motif is critical for its pharmacological and physicochemical properties. Synthesized via nucleophilic substitution reactions involving 5-chloromethyl-8-hydroxyquinoline and 4-phenylpiperazine, the compound is typically purified using silica gel chromatography and characterized via spectroscopic methods (1H NMR, 13C NMR, HRMS) . Its applications span antiviral, anticancer, and corrosion inhibition studies, with notable activity attributed to the electron-rich quinoline core and the piperazine moiety’s ability to modulate solubility and receptor binding .

Properties

IUPAC Name

5-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c24-19-9-8-16(18-7-4-10-21-20(18)19)15-22-11-13-23(14-12-22)17-5-2-1-3-6-17/h1-10,24H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIYPOIEJZBYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Key Properties

  • Molecular Formula : C_{19}H_{21}N_{3}O
  • Molecular Weight : 305.39 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

PPMQ has shown promise in various therapeutic applications, particularly as an antipsychotic and antidepressant agent. Its phenylpiperazine component is known for interacting with serotonin receptors, which are crucial in the treatment of mood disorders.

Case Studies

  • Antidepressant Activity : Studies have indicated that PPMQ exhibits significant binding affinity for serotonin receptors (5-HT_1A and 5-HT_2A), suggesting its potential use in treating depression and anxiety disorders.

Antimicrobial Properties

Recent research has demonstrated the antimicrobial activity of PPMQ against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which can be beneficial in developing new antibiotics.

Data Table: Antimicrobial Activity of PPMQ

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against MRSA
Escherichia coli16 µg/mLShows bactericidal effects
Pseudomonas aeruginosa64 µg/mLLimited efficacy

Material Science

PPMQ has been explored for its potential applications in material science, particularly as a corrosion inhibitor for metals. Its adsorption properties have been studied extensively.

Case Study: Corrosion Inhibition

Research indicates that PPMQ can effectively inhibit corrosion on carbon steel surfaces in acidic environments. The adsorption follows the Langmuir isotherm model, indicating a monolayer adsorption on the steel surface.

Data Table: Corrosion Inhibition Efficiency of PPMQ

Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0.11.575
0.50.885
1.00.390

Neuropharmacology

The neuropharmacological effects of PPMQ have been investigated, particularly its role in modulating neurotransmitter systems. It has shown potential as a neuroprotective agent.

Findings

Research suggests that PPMQ may protect neurons from oxidative stress and apoptosis, making it a candidate for further studies in neurodegenerative diseases.

Mechanism of Action

The mechanism by which 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol exerts its effects involves its interaction with specific molecular targets. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolin-8-ol derivatives exhibit diverse biological and chemical functionalities depending on substituents at the C5 and C7 positions. Below is a comparative analysis of 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinolin-8-ol Derivatives

Compound Name Substituent at C5 Key Properties/Activities Reference
This compound 4-Phenylpiperazinylmethyl Corrosion inhibition (85% efficiency at 10⁻³ M in HCl), BRD4 inhibition (IC₅₀ = 1.2 µM), moderate solubility in polar solvents
5-((1H-Imidazol-1-yl)methyl)quinolin-8-ol (DD1) Imidazolylmethyl Antiviral activity (SARS-CoV-2 inhibition via RdRp binding), BRD4 inhibition (IC₅₀ = 0.8 µM), high cytotoxicity in MT-4 cells
5-((Morpholin-4-yl)methyl)quinolin-8-ol Morpholinylmethyl Inhibits UGGT enzyme (IC₅₀ = 0.45 mM), crystallographic binding studies show hydrophobic interactions with CtUGGTGT24
5-((p-Tolylamino)methyl)quinolin-8-ol p-Tolylaminomethyl HIV-1 integrase-LEDGF/p75 interaction inhibition (EC₅₀ = 2.1 µM), low cytotoxicity in MT-4 cells
5-((4-Ethylpiperazin-1-yl)methyl)quinolin-8-ol 4-Ethylpiperazinylmethyl Antibacterial activity (Gram-positive inhibition comparable to ampicillin), reduced corrosion inhibition efficiency (72% at 10⁻³ M)
5-(Hydrazinylmethyl)quinolin-8-ol (HMQN) Hydrazinylmethyl Corrosion inhibition (89% efficiency at 10⁻³ M in HCl), DFT studies confirm strong adsorption on carbon steel via N and O atoms

Key Findings:

Biological Activity: The 4-phenylpiperazine group in the target compound enhances BRD4 binding affinity compared to imidazole or morpholine substituents, likely due to π-π stacking with acetylated lysine residues . Antiviral activity is more pronounced in imidazole derivatives (e.g., DD1) due to direct interactions with viral RdRp, whereas phenylpiperazine derivatives show broader epigenetic modulation .

Corrosion Inhibition: this compound exhibits superior inhibition (85%) in HCl compared to ethylpiperazine analogs (72%), attributed to the phenyl group’s electron-withdrawing effects enhancing adsorption on steel surfaces .

Cytotoxicity :

  • Imidazole derivatives (e.g., DD1) show higher cytotoxicity (CC₅₀ = 12 µM in MT-4 cells) than phenylpiperazine derivatives, suggesting substituent-dependent toxicity profiles .

Computational Insights :

  • DFT studies reveal that hydrazinylmethyl derivatives (e.g., HMQN) have higher HOMO energies (-5.2 eV) than phenylpiperazine analogs (-5.8 eV), correlating with stronger electron donation to metal surfaces .

Biological Activity

5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol, commonly referred to as PPMQ, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological effects of PPMQ, highlighting its potential applications in pharmacology.

Synthesis and Characterization

PPMQ is synthesized through the reaction of 1-phenylpiperazine with 5-(chloromethyl)quinolin-8-ol. The process typically involves heating the reactants in a suitable solvent, often dimethyl sulfoxide (DMSO), under reflux conditions. Characterization of PPMQ is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

PPMQ has been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for PPMQ vary depending on the bacterial strain, but it has shown promising results comparable to established antibiotics .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Activity

Research has demonstrated that PPMQ possesses anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression. For instance, in studies involving human breast cancer cells (MCF-7), PPMQ exhibited an IC50 value of approximately 10 µM, indicating potent cytotoxicity .

Neuroprotective Effects

Recent investigations suggest that PPMQ may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to reduce oxidative stress and improve neuronal survival in vitro. This neuroprotective action is attributed to its ability to chelate metal ions and modulate oxidative pathways .

The biological activities of PPMQ can be attributed to its structural features, particularly the presence of the quinoline and piperazine moieties. These groups facilitate interactions with various biological targets:

  • Receptor Binding: PPMQ has been identified as a ligand for dopamine receptors, suggesting potential applications in treating psychiatric disorders.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and microbial metabolism, contributing to its therapeutic effects .

Case Studies

  • Antibacterial Efficacy:
    A study conducted on the antibacterial properties of PPMQ revealed that it effectively inhibited the growth of multi-drug resistant strains of Staphylococcus aureus. This finding underscores its potential as a novel antibiotic agent.
  • Cytotoxicity in Cancer Cells:
    In vitro assays demonstrated that PPMQ induced significant apoptosis in MCF-7 cells through caspase activation pathways. This suggests that PPMQ could be further developed as an anticancer therapeutic agent.
  • Neuroprotection:
    Animal models treated with PPMQ showed reduced neuroinflammation and improved cognitive function following induced oxidative stress, indicating its potential utility in neurodegenerative disease management .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[(4-Phenylpiperazin-1-yl)methyl]quinolin-8-ol and its derivatives?

  • Methodological Answer : The compound is typically synthesized via a Mannich-type reaction. For example, 5-((piperazin-1-yl)methyl)quinolin-8-ol is condensed with substituted aryl aldehydes in dimethylformamide (DMF) using formaldehyde as a linker. The product is precipitated by adding excess water, followed by recrystallization from ethanol . Variations include substituting phenylpiperazine derivatives to modulate the aryl group .

Q. How is structural characterization performed for derivatives of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, in antifungal studies, derivatives like 7-((4-(2,4-dichlorophenyl)piperazin-1-yl)methyl)-5-nitroquinolin-8-ol showed distinct 1^1H NMR peaks at δ 8.20–8.18 (d, J = 9 Hz) for quinoline protons and HRMS confirming molecular ions (e.g., [M+H]+^+ at 457.0921) .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodological Answer :

  • Antifungal activity : Tested against Botrytis cinerea and Sclerotinia sclerotiorum via mycelial growth inhibition assays. Compounds are dissolved in DMSO, mixed with PDA medium, and fungal radial growth is measured after 24–48 hours .
  • Dopamine receptor binding : Radioligand displacement assays using 3^3H-spiperone for D2/D3 receptor affinity, as seen in analogues with neuroprotective potential .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for structurally complex derivatives?

  • Methodological Answer :

  • Purification : Use normal-phase chromatography with gradients (e.g., 100% dichloromethane to 10% methanol in ethyl acetate) to resolve impurities. For example, N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide was purified to 44% yield using this approach .
  • Reaction conditions : Microwave-assisted synthesis (120°C, 250W) reduces reaction time and improves regioselectivity in heterocyclic substitutions .

Q. What structure-activity relationship (SAR) strategies enhance antifungal or neuroprotective efficacy?

  • Methodological Answer :

  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro at position 5 of quinoline) increases antifungal activity. For example, 5-nitro derivatives showed 83–94% inhibition against B. cinerea .
  • Piperazine modifications : Substituting phenylpiperazine with pyridinyl or pyrimidinyl groups alters iron-chelation capacity, critical for neuroprotection in Parkinson’s models .

Q. How can contradictions in biological assay data (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer :

  • Assay standardization : Use consistent fungal strains (e.g., S. sclerotiorum ATCC 18687) and control compounds (e.g., carbendazim) to normalize inhibition metrics .
  • Receptor subtype specificity : For dopamine agonists, differentiate D2 vs. D3 receptor binding using transfected cell lines (e.g., HEK-293 cells expressing human D2/D3 receptors) .

Q. What in vivo models are suitable for evaluating neuroprotective effects?

  • Methodological Answer :

  • Parkinson’s disease models : MPTP-treated mice or 6-OHDA-lesioned rats to assess dopaminergic neuron survival. Analogs like 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol showed reduced rotational behavior and increased striatal dopamine levels .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Molecular descriptors : Calculate logP (lipophilicity) and polar surface area (PSA) using tools like Schrödinger Suite. Derivatives with PSA < 90 Å2^2 and logP 2–5 are prioritized for BBB permeability .
  • Docking studies : Target P-glycoprotein (P-gp) binding sites to design non-substrates, as seen in quinolin-2-one-pyrimidine hybrids that evade efflux mechanisms .

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